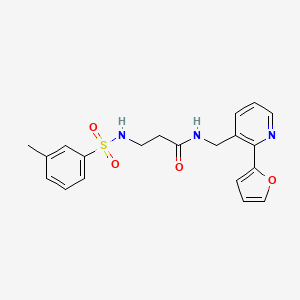

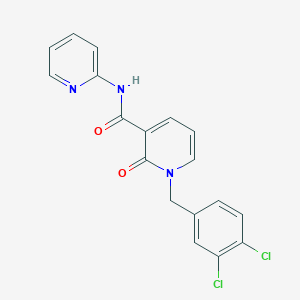

2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including a sulfonyl group, a phenyl group, a thiazol group, and an acetamide group. These functional groups could potentially give this compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. Potential reactions could include further substitution reactions, hydrolysis of the amide group, or reactions involving the aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular interactions .Aplicaciones Científicas De Investigación

Glutaminase Inhibition for Cancer Therapy

Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase (GLS), has identified compounds with similar potency and better solubility than BPTES. These compounds show potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their potential in cancer therapy. (Shukla et al., 2012)

Antimicrobial Agents Development

Studies aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties have shown promising antimicrobial properties. These efforts include the development of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives, and more, exhibiting significant antibacterial and antifungal activities. This research underscores the compound's role in creating new treatments against microbial infections. (Darwish et al., 2014), (Fahim & Ismael, 2019)

Anticancer Activity Exploration

The synthesis of thiazolo[3,2-a]pyridines using a multicomponent reaction has revealed compounds with promising anticancer activity across a range of cancer cell lines. This area of research explores the therapeutic potential of these compounds in oncology. (Altuğ et al., 2011)

Antimalarial and COVID-19 Drug Research

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles have led to the synthesis of compounds with potent in vitro antimalarial activity. These studies also extend to examining the ADMET properties of the compounds, with some showing efficacy as potential COVID-19 treatments based on molecular docking studies. (Fahim & Ismael, 2021)

Antioxidant Activity Investigations

The synthesis and evaluation of amidomethane sulfonyl-linked bis heterocycles have uncovered compounds with excellent antioxidant activity, surpassing even standard antioxidants like Ascorbic acid. This line of research offers insights into the development of new antioxidant therapies. (Talapuru et al., 2014)

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy and safety in preclinical and clinical trials, and potential manufacturing processes .

Propiedades

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-2-26(23,24)15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-25-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTKYYYHKMCWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2589936.png)

![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2589937.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2589938.png)

![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2589940.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2589943.png)